2-Amino-3-fluoroisonicotinic acid

Medicinal Chemistry Process Chemistry Fluorinated Building Blocks

2-Amino-3-fluoroisonicotinic acid (CAS 1256809-45-6) is a fluorinated pyridine derivative with the molecular formula C6H5FN2O2 and a molecular weight of 156.11. It serves as a versatile building block in medicinal chemistry and organic synthesis, particularly in the development of fluorinated pharmaceuticals and bioactive molecules.

Molecular Formula C6H5FN2O2
Molecular Weight 156.116
CAS No. 1256809-45-6
Cat. No. B3011297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-fluoroisonicotinic acid
CAS1256809-45-6
Molecular FormulaC6H5FN2O2
Molecular Weight156.116
Structural Identifiers
SMILESC1=CN=C(C(=C1C(=O)O)F)N
InChIInChI=1S/C6H5FN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11)
InChIKeyXDBMKSULKQLTEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-fluoroisonicotinic Acid (CAS 1256809-45-6) for Pharmaceutical R&D Procurement


2-Amino-3-fluoroisonicotinic acid (CAS 1256809-45-6) is a fluorinated pyridine derivative with the molecular formula C6H5FN2O2 and a molecular weight of 156.11 . It serves as a versatile building block in medicinal chemistry and organic synthesis, particularly in the development of fluorinated pharmaceuticals and bioactive molecules . The compound features a carboxylic acid group at the 4-position, an amino group at the 2-position, and a fluorine atom at the 3-position on the pyridine ring, enabling orthogonal reactivity for constructing complex molecular architectures .

Why Generic 2-Aminoisonicotinic Acid Analogs Cannot Substitute for CAS 1256809-45-6


2-Aminoisonicotinic acid derivatives are not interchangeable due to position-specific substituent effects that critically modulate physicochemical properties and synthetic utility. Even within the narrow subclass of mono-fluorinated 2-aminoisonicotinic acids, fluorine positional isomerism (3-fluoro vs. 5-fluoro) alters key parameters including boiling point, LogP, and flash point, which directly affect purification protocols and downstream reaction compatibility [1]. The 3-fluoro substitution pattern in 2-amino-3-fluoroisonicotinic acid enables distinct synthetic accessibility via 2-chloro-3-fluoropyridine starting materials, yielding advantages in process scalability and cost efficiency compared to alternative fluorination routes [2]. Substituting a non-fluorinated analog eliminates the metabolic stability and lipophilicity benefits conferred by the fluorine atom, while substituting a different positional isomer may introduce unanticipated reactivity due to altered electronic distribution across the pyridine ring.

Quantitative Differentiation Evidence for 2-Amino-3-fluoroisonicotinic Acid (CAS 1256809-45-6)


Synthetic Efficiency: 2-Amino-3-fluoroisonicotinic Acid Route vs. Generic 2-Aminopyridine Amination Methods

The synthesis of 2-amino-3-fluoroisonicotinic acid via 2-chloro-3-fluoropyridine route yields the target compound with an isolated yield of 73.5% [1]. In contrast, conventional high-temperature/high-pressure amination of 2-halopyridines to produce 2-aminopyridine derivatives typically yields 6-methyl-2-amino-isonicotinic acid in only 'moderate yield' under autoclave conditions (150-250°C), with documented scalability limitations [2].

Medicinal Chemistry Process Chemistry Fluorinated Building Blocks

Process Scalability and Safety: 2-Amino-3-fluoroisonicotinic Acid Route Eliminates Autoclave Requirements

The synthetic method for 2-amino-3-fluoroisonicotinic acid proceeds under standard laboratory conditions (n-butyllithium/THF at low temperature followed by CO₂ addition) without requiring high-pressure equipment [1]. Conversely, widely used amination methods for constructing 2-aminopyridine moieties require high temperature (150-250°C) and high pressure in sealed autoclaves or tubes, which 'limit the use of this protocol at large or industrial scale' [2].

Process Chemistry Scale-up Synthesis Industrial Manufacturing

Positional Isomer Differentiation: 3-Fluoro vs. 5-Fluoro 2-Aminoisonicotinic Acid Physicochemical Properties

2-Amino-3-fluoroisonicotinic acid exhibits a boiling point of 434.3±45.0 °C at 760 mmHg, flash point of 216.5±28.7 °C, and LogP of 0.84 . The positional isomer 2-amino-5-fluoroisonicotinic acid shows measurably different physicochemical properties: boiling point 467.2±45.0 °C, flash point 236.4±28.7 °C, and LogP 0.71 [1]. These differences exceed experimental uncertainty ranges.

Physicochemical Characterization Purification Analytical Chemistry

Commercial Purity Benchmark: 2-Amino-3-fluoroisonicotinic Acid vs. Analog Minimum Purity Specifications

2-Amino-3-fluoroisonicotinic acid is commercially available with standard purity of 95%, with batch-specific QC documentation including NMR, HPLC, and GC certificates . In comparison, 2-amino-5-fluoroisonicotinic acid is offered at minimum 98% purity and 2-amino-3-(trifluoromethyl)isonicotinic acid at 97% purity [1].

Quality Control Procurement Specification Analytical Chemistry

Procurement-Optimized Application Scenarios for 2-Amino-3-fluoroisonicotinic Acid (CAS 1256809-45-6)


Medicinal Chemistry: Synthesis of Fluorinated Bioactive Molecules and Drug Candidates

2-Amino-3-fluoroisonicotinic acid serves as a building block in the development of fluorinated pharmaceuticals, particularly those targeting infectious diseases and cancer . The compound′s orthogonal reactivity—carboxylic acid for amide/ester formation combined with amino and fluorine substituents on the pyridine ring—enables systematic analog generation. The defined 73.5% synthetic yield [1] supports reproducible preparation of derivatives for structure-activity relationship (SAR) studies. The higher LogP (0.84) compared to the 5-fluoro positional isomer may influence lead optimization decisions where modulated lipophilicity is a design parameter.

Process Chemistry: Cost-Effective Scaling of 2-Amino-3-fluoropyridine Intermediates

For laboratories and manufacturing facilities transitioning from discovery to preclinical development, the established synthetic route eliminates the need for high-pressure autoclave equipment (150-250°C) that limits industrial-scale production of conventional 2-aminopyridine derivatives . The 73.5% isolated yield [1] provides a quantitative benchmark for cost-of-goods estimation and process optimization, reducing procurement uncertainty relative to routes characterized only as delivering 'moderate' yields.

Quality-Controlled Procurement for Regulated Research Environments

The commercial availability of 2-amino-3-fluoroisonicotinic acid at 95% purity with batch-specific NMR, HPLC, and GC certificates supports procurement decisions in environments requiring documented analytical traceability (e.g., GLP studies, patent filings, publication reproducibility). The lower flash point (216.5±28.7 °C) and boiling point (434.3±45.0 °C) relative to the 5-fluoro isomer [1] may inform storage, handling, and purification protocol selection during experimental design.

Fluorine Positional Isomer Libraries for Medicinal Chemistry Optimization

The physicochemical divergence between 3-fluoro and 5-fluoro positional isomers—ΔLogP = +0.13, ΔBP = -32.9 °C, ΔFlash = -19.9 °C —supports the inclusion of 2-amino-3-fluoroisonicotinic acid in focused isomer libraries. Systematic exploration of fluorine positional effects on pyridine scaffolds is a recognized strategy for modulating target binding, metabolic stability, and pharmacokinetic properties [1]. The compound′s established synthetic accessibility makes it a practical entry point for such systematic studies.

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